molecular formula H4N2O3S B1256691 N-hydroxysulfamide

N-hydroxysulfamide

Cat. No.: B1256691
M. Wt: 112.11 g/mol
InChI Key: FZTCJYJKHSXPEX-UHFFFAOYSA-N
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Description

N-hydroxysulfamide is an organic compound characterized by the presence of both hydroxyl and sulfamide functional groups. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound has gained attention due to its ability to inhibit certain enzymes, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hydroxysulfamide can be synthesized through several methods. One common approach involves the reaction of chlorosulfonyl isocyanate with hydroxylamine. This reaction proceeds under controlled conditions to yield this compound with high purity . Another method involves the stepwise introduction of alkyl groups on the sulfamide nitrogens using the Mitsunobu reaction with alcohols, followed by deprotection to obtain the desired this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-hydroxysulfamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-hydroxysulfamide has a wide range of applications in scientific research:

Mechanism of Action

N-hydroxysulfamide exerts its effects primarily through the inhibition of enzymes, particularly carbonic anhydrases. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects .

Comparison with Similar Compounds

  • N-hydroxyureas
  • N-hydroxysulfonamides
  • Sulfamides

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-hydroxysulfamide a distinct and valuable compound in various applications.

Properties

Molecular Formula

H4N2O3S

Molecular Weight

112.11 g/mol

InChI

InChI=1S/H4N2O3S/c1-6(4,5)2-3/h2-3H,(H2,1,4,5)

InChI Key

FZTCJYJKHSXPEX-UHFFFAOYSA-N

Canonical SMILES

NS(=O)(=O)NO

Synonyms

N-hydroxysulfamide

Origin of Product

United States

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